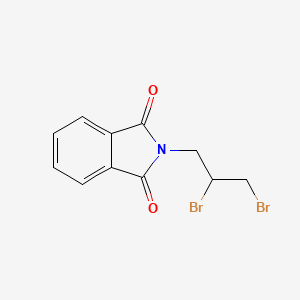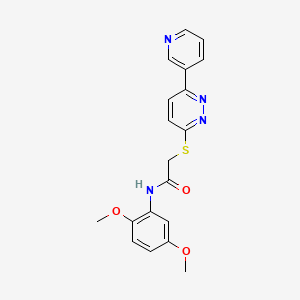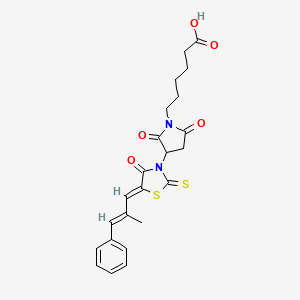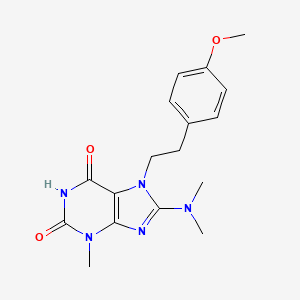
2-(2,3-二溴丙基)-1H-异吲哚-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as DBPID, is a synthetic organic compound used in a variety of scientific research applications. DBPID is a relatively new compound, and has been used in a variety of studies related to biochemistry, physiology, and pharmacology. It is a highly versatile compound, and can be used in a variety of experiments, including those involving the synthesis of other compounds and the study of biochemical and physiological processes.
科学研究应用
合成与结构表征
合成与分子结构:异吲哚-1,3-二酮衍生物的合成涉及与不同化合物反应形成结构,这些结构在包括材料科学和制药在内的各个领域具有潜在应用。例如,通过反应制备 N-[(3,5-二甲基吡唑-1-基)甲基]苯二甲酰亚胺和 N-(1H-1,2,3-苯并三唑-1-基甲基)苯二甲酰亚胺,突出了异吲哚-1,3-二酮衍生物在形成具有特定性质的复杂分子中的多功能性 (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
表征技术:先进的表征技术,如 1D、COSY 和 HSQC 2D NMR 光谱,已被用于确认异吲哚-1,3-二酮衍生物的结构,深入了解它们的化学性质和潜在应用 (Khadim Dioukhane et al., 2021).
潜在应用
新型杂环合成:研究表明异吲哚-1,3-二酮衍生物在合成新的 N-氨基酰亚胺中很有用,由于其结构性质和在开发新材料和药物中的潜在应用,这引起了人们的兴趣 (M. Struga et al., 2007).
抗癌活性:一些研究调查了异吲哚-1,3(2H)-二酮化合物的抗癌活性,发现它们的活性可能因所连接的取代基而异。这突出了它们在药学化学中开发新的抗癌剂的潜力 (A. Tan et al., 2020).
光物理性质:已探索含有异吲哚部分的新型邻苯二甲酰亚胺衍生物的合成及其光物理性质,表明这些化合物在光学应用和材料科学中具有潜力 (K. Akshaya et al., 2016).
作用机制
Target of Action
The primary targets of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione, also known as Tris(2,3-dibromopropyl) isocyanurate (TBC or TDBP-TAZTO), are the nervous and endocrine systems, lungs, and liver . The compound has been demonstrated to exert a harmful effect mainly on these systems .
Mode of Action
The possible mechanism of toxicity of TBC in the nervous system is based on the generation of oxidative stress leading to apoptosis of neuronal cells . In the respiratory organ, mitochondrial damage is considered to be responsible for changes .
Biochemical Pathways
It is known that the compound can cause oxidative stress, leading to apoptosis of neuronal cells . This suggests that TBC may interfere with cellular respiration and other oxidative processes.
Pharmacokinetics
TBC has properties such as a high octanol–air partition coefficient (Koa), high octanol–water partition coefficient (Kow), and high bioconcentration factor (BCF), indicating a possibility of its spread in aquatic and terrestrial ecosystems and bioaccumulation in living organisms . The compound has potential to bioaccumulate in the food chain of living organisms .
Result of Action
The result of TBC’s action is a harmful effect mainly on the nervous and endocrine systems, lungs, and liver . The compound can cause oxidative stress, leading to apoptosis of neuronal cells, and mitochondrial damage in the respiratory organ .
Action Environment
TBC is a semi-volatile compound that can accumulate in the lipid of some species . Its presence has been confirmed in soil, sediments, river water, and such materials as microplastic, curtains, and e-waste devices . The compound’s action, efficacy, and stability can be influenced by various environmental factors, including its concentration in different media and the presence of other substances that can interact with it .
属性
IUPAC Name |
2-(2,3-dibromopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-5-7(13)6-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJFWXYFULYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)


![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)
![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2840095.png)
![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)

![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2840105.png)
